4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate
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Overview
Description
ACETIC ACID 4-((4-FLUORO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENYL ESTER: is a synthetic organic compound characterized by the presence of a fluorinated phenyl group, an imino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETIC ACID 4-((4-FLUORO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENYL ESTER typically involves the esterification of acetic acid with the corresponding phenyl imino and methoxy-substituted phenyl groups. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, including fluorinated anesthetics and other bioactive molecules.
Mechanism of Action
The mechanism of action of ACETIC ACID 4-((4-FLUORO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active phenyl imino and methoxy-substituted phenyl groups. These groups can then interact with their respective targets, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Nitrophenylacetic acid
Comparison: Compared to these similar compounds, ACETIC ACID 4-((4-FLUORO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENYL ESTER is unique due to the presence of both the imino and methoxy groups, which confer distinct chemical and biological properties. The fluorinated phenyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14FNO3 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3 |
InChI Key |
SQUNOSQJJKOSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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